![molecular formula C17H25NO4 B5885395 ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate](/img/structure/B5885395.png)
ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate, also known as EHP-101, is a novel compound that has been synthesized for potential use in treating various neurological disorders. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a promising candidate for further research and development.
Wirkmechanismus
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate has been shown to modulate several key pathways involved in neuroinflammation and neuroprotection. Specifically, it has been shown to inhibit the production of inflammatory cytokines and chemokines, while also promoting the production of anti-inflammatory molecules. Additionally, it has been shown to stimulate the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
In preclinical studies, ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. These include reducing inflammation and oxidative stress, promoting neuroprotection and neuroregeneration, and improving cognitive function and motor performance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate is its unique structure and mechanism of action, which make it a promising candidate for further research and development. However, there are also several limitations to using ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate. These include further preclinical studies to investigate its potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, future research could focus on optimizing the synthesis and formulation of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate to improve its pharmacokinetic and pharmacodynamic properties. Finally, further studies could also investigate the potential use of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate in combination with other drugs or therapies for enhanced therapeutic effects.
Synthesemethoden
The synthesis of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate involves several steps, including the condensation of 3-ethoxy-4-hydroxybenzaldehyde with piperidine-4-carboxylic acid, followed by esterification with ethanol. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate has been the subject of several preclinical studies, including in vitro and in vivo experiments, to investigate its potential therapeutic applications. These studies have focused on its effects on various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury.
Eigenschaften
IUPAC Name |
ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-21-16-11-13(5-6-15(16)19)12-18-9-7-14(8-10-18)17(20)22-4-2/h5-6,11,14,19H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTCRYMKHPEIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.